3-methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
3-Methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Key structural attributes include:
- 3-Methyl group: Positioned on the thiazole ring, this substituent may influence steric and electronic properties.
- 5-Oxo moiety: Common in bioactive thiazolopyrimidines, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
3-methyl-5-oxo-N-(2-phenylsulfanylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-10-23-16-18-9-13(15(21)19(11)16)14(20)17-7-8-22-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEJKPXNZJPCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. The phenylsulfanyl group is then introduced through a substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituent diversity drives functional differences:
| Compound Name | 3-Position | 6-Carboxamide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Methyl | 2-(Phenylsulfanyl)ethyl | Thioether, carboxamide |
| N-(3-Chloro-4-methylphenyl) analog | Chloro, methyl | 3-Chloro-4-methylphenyl | Halogen, carboxamide |
| N-(1H-Indol-6-yl) analog | None | 1H-Indol-6-yl | Indole, carboxamide |
| 5-Oxo-N-[propan-2-yl-pyrazole] analog | Propan-2-yl | Pyrazole | Alkyl, heteroaromatic |
Structural Insights :
- 3-Methyl vs.
- Sulfur-Containing Chain : The 2-(phenylsulfanyl)ethyl group may enhance lipophilicity compared to purely aromatic or alkyl substituents, improving bioavailability .
Activity Trends :
- Electron-Withdrawing Groups (e.g., Cl in ) correlate with antimicrobial potency.
- Aromatic/Heteroaromatic Substituents (e.g., indole in ) may enhance DNA intercalation or enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(3-Chloro-4-methylphenyl) | Propan-2-yl-pyrazole |
|---|---|---|---|
| Molecular Weight | ~390–400 g/mol (estimated) | 327.78 g/mol | 393.46 g/mol |
| LogP | High (thioether group) | Moderate (Cl substituent) | High (alkyl chain) |
| Solubility | Low in water | Low (crystalline form) | Moderate in organic solvents |
Key Observations :
- The target’s phenylsulfanyl group likely increases LogP compared to chloro or methyl substituents, favoring blood-brain barrier penetration .
- Crystallographic studies (e.g., SHELX refinement in ) confirm planarity of the thiazolopyrimidine core, critical for π-π stacking in target binding.
Biological Activity
3-Methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Its structural features include a thiazole ring fused with a pyrimidine ring and a phenylsulfanyl group, contributing to its unique chemical and biological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 345.4 g/mol. The compound's structure is essential for its biological activity and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S₂ |
| Molecular Weight | 345.4 g/mol |
| Chemical Class | Thiazolopyrimidine |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound shows significant antiproliferative effects against several cancer cell lines, including:
- Human colon cancer (HCT116)
- Breast cancer (MCF-7)
- Glioblastoma (U87 MG)
- Adenocarcinoma (A549)
In vitro assays reveal that the compound inhibits cell proliferation with IC50 values ranging from nanomolar to micromolar concentrations, suggesting potent anticancer potential .
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating potential use in treating bacterial infections . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and specific biological targets. These studies suggest that it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, docking results indicate that the compound could bind effectively to DNA or proteins involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Tumor Growth Inhibition
-
Toxicity Assessment
- Acute toxicity studies revealed that the compound exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 3-methyl-5-oxo-N-[2-(phenylsulfanyl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a thiazolopyrimidine precursor. Key steps include:
- Coupling Reactions : Reacting the thiazolopyrimidine core with 2-(phenylsulfanyl)ethylamine under reflux in acetic acid or DMF .
- Oxidation/Reduction : Controlled oxidation using agents like KMnO₄ or reduction with NaBH₄ to stabilize intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while acetic acid facilitates cyclization .
Optimization Table :
| Step | Reagents/Conditions | Yield Impact |
|---|---|---|
| Coupling | DMF, 80°C, 12h | Higher purity |
| Cyclization | Acetic acid, reflux | Faster kinetics |
| Purification | Column chromatography (EtOAc/hexane) | >85% purity |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH protons at δ 10-12 ppm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., C–H···O bonds in triclinic systems) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) resolve contradictions in bioactivity data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond angles/energies to validate XRD data (e.g., thiazole ring puckering deviations <0.3 Å ).
- Molecular Docking : Screens against protein targets (e.g., kinases) to explain variable IC₅₀ values. Use software like AutoDock Vina with flexible ligand sampling .
- Case Study : Discrepancies in enzyme inhibition assays may arise from solvation effects; MD simulations (AMBER/CHARMM) reconcile in silico vs. in vitro results .
Q. What strategies improve synthetic yield and scalability without compromising stereochemical integrity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity .
- Catalytic Systems : Pd/C or CuI accelerates coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Cryogenic Crystallization : Maintains chiral centers during purification (e.g., slow ethyl acetate evaporation at 4°C) .
Q. How can stability issues (e.g., hydrolysis, photodegradation) be mitigated during storage?
- Methodological Answer :
- Lyophilization : Stabilizes the compound in anhydrous form for long-term storage .
- Light-Sensitive Packaging : Amber vials with desiccants (e.g., silica gel) reduce photolytic cleavage of the thioether group .
- Buffered Solutions : Store at pH 6–7 in phosphate buffer to prevent keto-enol tautomerization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on biological target selectivity?
- Methodological Answer :
- Orthogonal Assays : Combine SPR (binding affinity) with cellular assays (e.g., luciferase reporters) to distinguish on-target vs. off-target effects .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Overlays : Align XRD structures with homologous proteins to identify binding pocket variations .
Q. What experimental designs validate the compound’s proposed mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR Knockout Models : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm direct interactions .
- Metabolomic Profiling : LC-MS/MS tracks metabolite formation to rule off-target pathway activation .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
